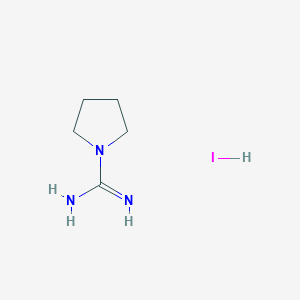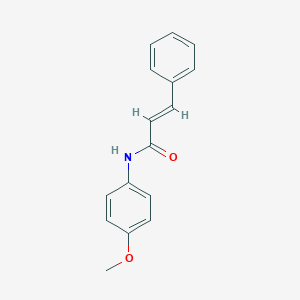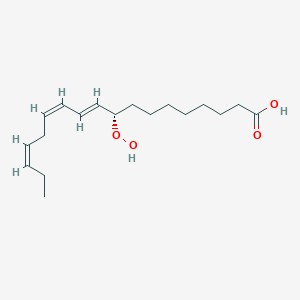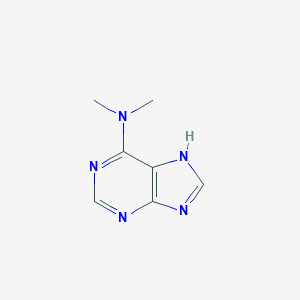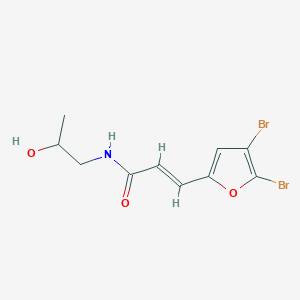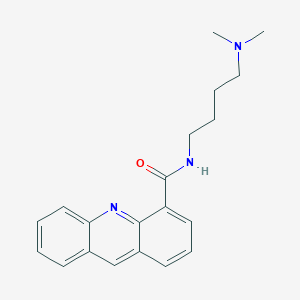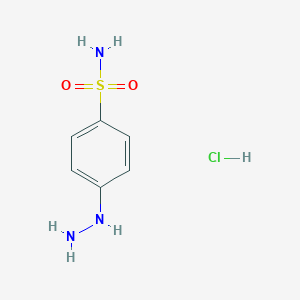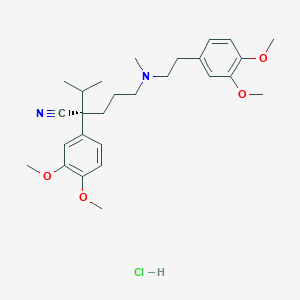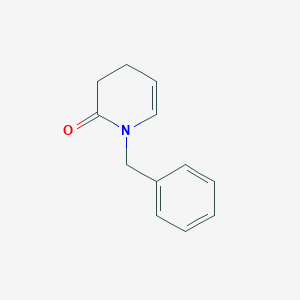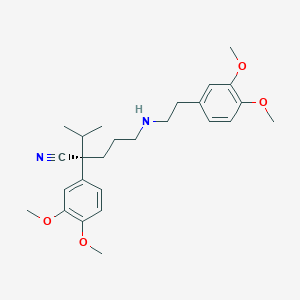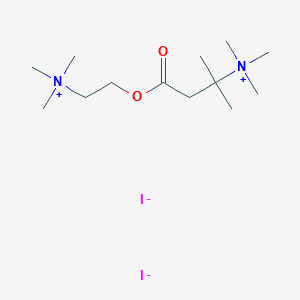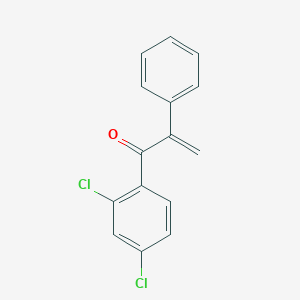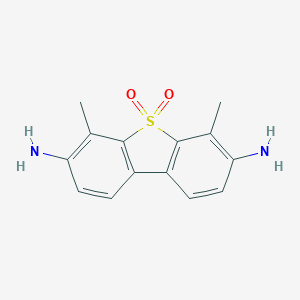
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine, also known as DDDA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including material science, organic chemistry, and biomedicine. DDDA is a heterocyclic compound that contains two benzothiophene rings and two amine groups. It is a yellow powder that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
作用機序
The mechanism of action of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is not well understood. However, studies have shown that this compound can interact with DNA and RNA, leading to changes in their structure and function. This compound has also been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the significant advantages of using 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective reagent for various applications. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in aqueous solutions.
将来の方向性
There are various future directions for the use of 4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine in scientific research. One potential direction is the development of this compound-based organic semiconductors for use in electronic devices. Another direction is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized by various methods and has been studied for its potential use in material science, organic chemistry, and biomedicine. This compound has various biochemical and physiological effects and has been shown to have potential applications in the treatment of cancer and other diseases. Further studies are needed to understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can be synthesized by various methods, including the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization with sulfuric acid. Another method involves the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with thionyl chloride, followed by reaction with hydrazine hydrate and cyclization with sulfuric acid. This compound can also be synthesized by the reaction of 2,4-dimethylthiophene-3,5-dicarboxylic acid with hydrazine hydrate, followed by oxidation with hydrogen peroxide.
科学的研究の応用
4,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has various potential applications in scientific research. One of the significant applications is in the field of material science, where it can be used as a building block for the synthesis of organic semiconductors. This compound has also been studied for its potential application in organic solar cells. In the field of organic chemistry, this compound has been used as a reagent for the synthesis of various heterocyclic compounds. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
| 105524-04-7 | |
分子式 |
C14H14N2O2S |
分子量 |
274.34 g/mol |
IUPAC名 |
4,6-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine |
InChI |
InChI=1S/C14H14N2O2S/c1-7-11(15)5-3-9-10-4-6-12(16)8(2)14(10)19(17,18)13(7)9/h3-6H,15-16H2,1-2H3 |
InChIキー |
BXIKWFWATHGBKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1S(=O)(=O)C3=C2C=CC(=C3C)N)N |
正規SMILES |
CC1=C(C=CC2=C1S(=O)(=O)C3=C2C=CC(=C3C)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
